molecular formula C16H22O2 B14288257 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL CAS No. 125151-55-5

2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL

Cat. No.: B14288257
CAS No.: 125151-55-5
M. Wt: 246.34 g/mol
InChI Key: OIVILIOLOGCQBH-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL is a chemical compound with a unique structure that includes a pentyloxy group attached to a phenyl ring, which is further connected to a butyn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL typically involves a multi-step process. One common method is the Grignard reaction, where benzylacetone reacts with methyl magnesium chloride to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural variation can lead to differences in reactivity, biological activity, and industrial utility .

Properties

CAS No.

125151-55-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-methyl-4-(4-pentoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C16H22O2/c1-4-5-6-13-18-15-9-7-14(8-10-15)11-12-16(2,3)17/h7-10,17H,4-6,13H2,1-3H3

InChI Key

OIVILIOLOGCQBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

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